N-Butyldocosan-1-amine
Description
Contextualization within the Class of Long-Chain Alkylamines
N-Butyldocosan-1-amine belongs to the broad class of long-chain alkylamines, which are organic compounds derived from ammonia (B1221849) with one or more hydrogen atoms replaced by alkyl groups of significant length. These molecules are inherently amphiphilic, possessing a hydrophilic amine head and a long, hydrophobic hydrocarbon tail. This dual nature is a defining characteristic of long-chain alkylamines and is the primary driver of their utility in various applications. They are known to function as surfactants, corrosion inhibitors, and intermediates in the synthesis of more complex molecules.
The properties of long-chain alkylamines, such as boiling point and hydrophobicity, are heavily influenced by the length of their alkyl chains. Longer chains, as seen in this compound, generally lead to increased hydrophobicity and higher boiling points. These compounds are fundamental building blocks in numerous chemical industries. ijrps.com
Significance in Contemporary Organic and Materials Chemistry Research
The significance of this compound in modern research stems from its utility as a versatile building block and a functional component in the design of new materials. In organic chemistry, it serves as a precursor for creating more complex molecular architectures. The secondary amine group provides a reactive site for a variety of chemical transformations, including alkylation, acylation, and condensation reactions.
In the realm of materials chemistry, the long docosanyl chain of this compound is of particular interest. This feature allows for its incorporation into polymers and onto the surface of nanomaterials, thereby modifying their properties. For instance, long-chain alkylamines are utilized to functionalize graphene oxide, which can enhance the mechanical and electrical properties of polymer nanocomposites. researchgate.net They also play a role in the formation and stabilization of nanoparticles, acting as capping agents that prevent aggregation. ijrps.comrsc.org
Overview of Key Research Areas Pertaining to this compound and Analogues
Research involving this compound and its analogues is concentrated in several key areas:
Organic Synthesis: The compound is employed as a key intermediate in the synthesis of complex organic molecules. The reactivity of the secondary amine allows for the construction of diverse molecular frameworks.
Materials Science: A primary focus is the use of long-chain alkylamines to modify the surfaces of materials. This includes the functionalization of graphene and other nanomaterials to improve their dispersibility and interfacial interactions within polymer matrices. researchgate.net Such modifications are crucial for developing advanced composite materials with enhanced properties. researchgate.net
Nanotechnology: Long-chain alkylamines are instrumental in the synthesis and stabilization of nanoparticles. ijrps.com Their ability to cap nanoparticles prevents agglomeration and controls their growth, which is essential for applications in various fields.
Surfactant and Colloid Science: The amphiphilic nature of these amines makes them effective surfactants. ijrps.comgoogle.com They can self-assemble into micelles and other structures in solution, a property that is exploited in formulations for detergents, emulsifiers, and in drug delivery systems. ijrps.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₅₅N |
| Molecular Weight | 381.73 g/mol |
| IUPAC Name | This compound |
| Boiling Point (estimated) | ~480°C |
| Density (estimated) | ~0.82 g/cm³ |
Properties
CAS No. |
922525-80-2 |
|---|---|
Molecular Formula |
C26H55N |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
N-butyldocosan-1-amine |
InChI |
InChI=1S/C26H55N/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-27-25-6-4-2/h27H,3-26H2,1-2H3 |
InChI Key |
RLZYCYZOTOFBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of N Butyldocosan 1 Amine Systems
Fundamental Reaction Mechanisms of Long-Chain Alkylamines
Long-chain alkylamines like N-Butyldocosan-1-amine participate in several fundamental reactions characteristic of primary and secondary amines. These reactions primarily involve the nucleophilic nitrogen atom.
Alkylation and Acylation Reactions
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily participating in alkylation and acylation reactions.
Alkylation: This reaction involves the substitution of a hydrogen atom on the amine nitrogen with an alkyl group. wikipedia.org For a secondary amine like this compound, alkylation with an alkyl halide leads to the formation of a tertiary amine. wikipedia.orgchemguide.co.uk The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide. chemguide.co.ukmnstate.edu This can be followed by deprotonation to yield the tertiary amine. mnstate.edu If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. mnstate.edu These salts are notable for their use in Hofmann elimination reactions, where they can be converted into alkenes and a stable tertiary amine leaving group upon heating with a base like silver hydroxide. libretexts.org
Acylation: Secondary amines react efficiently with acyl chlorides and acid anhydrides to form tertiary amides in what is known as the Schotten-Baumann reaction. wikipedia.orglibretexts.org This reaction is typically rapid at room temperature. libretexts.org The mechanism involves nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). mnstate.edu A base is often used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. mnstate.edulibretexts.org Unlike alkylation, over-acylation is not a common issue because the resulting amide is less nucleophilic than the starting amine due to the delocalization of the nitrogen's lone pair electrons with the adjacent carbonyl group. libretexts.org
A method for the acylation of long-chain primary aliphatic amines has been described, which can be adapted for secondary amines like this compound. researchgate.net
Condensation Reactions with Carbonyl Compounds
This compound, as a secondary amine, can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. solubilityofthings.com These reactions are fundamental in organic synthesis for forming new carbon-nitrogen bonds.
When a secondary amine reacts with an aldehyde or a ketone, the initial product is an unstable intermediate called a carbinolamine or aminol. mnstate.edu This intermediate cannot be isolated and subsequently dehydrates by eliminating a molecule of water to form an enamine. mnstate.edusolubilityofthings.com The formation of the enamine is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. mnstate.edu Enamines are valuable synthetic intermediates as they can act as nucleophiles in subsequent reactions. libretexts.org
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by proton transfer to form the carbinolamine. solubilityofthings.com Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). mnstate.edu Subsequent elimination of water and deprotonation of the adjacent carbon atom leads to the formation of the C=C double bond of the enamine. libretexts.org
Degradation Processes of Long-Chain Amines
The stability of long-chain amines is a critical factor in their practical applications. They can undergo degradation through several pathways, primarily oxidative and thermal processes.
Oxidative Degradation Mechanisms and Product Formation
Oxidative degradation is a significant pathway for amine breakdown, particularly in the presence of oxygen, which is common in many industrial settings like CO2 capture systems. scribd.comsci-hub.se The process is complex and often proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps. sci-hub.se
The initial step in the oxidative degradation of an amine can involve either the abstraction of an electron from the nitrogen's lone pair or the abstraction of a hydrogen atom from a carbon atom adjacent (α or β) to the nitrogen. oup.com This results in the formation of an amine radical. oup.com These radicals can then undergo further reactions, such as carbon-nitrogen bond scission, leading to a variety of degradation products including smaller amines, aldehydes, and ammonia (B1221849). oup.com
For long-chain amines, the presence of oxygen, especially at elevated temperatures (40-70°C in an absorber or 100-145°C in a heat exchanger), can lead to oxidation. scribd.com The degradation can be influenced by the presence of metal ions, which can catalyze the oxidation reactions. researchgate.net Studies on various amines have shown that secondary amines can exhibit higher degradation rates compared to primary and tertiary amines under certain oxidative conditions. nih.gov
Structural Influence (Alkyl Chain Length, Functional Group Positioning) on Degradation Rates
The molecular structure of an amine plays a pivotal role in determining its degradation rate. Key structural features include the length of the alkyl chain and the position of functional groups.
Alkyl Chain Length: Generally, increasing the length of the alkyl chain on an amine tends to decrease its degradation rate. oup.comresearchgate.net This effect is attributed to both electronic and steric hindrance properties. acs.org Longer alkyl chains can provide greater steric hindrance, which protects the amine functional group from attack, thus slowing down degradation. researchgate.netacs.org Furthermore, longer alkyl chains can have an electron-donating effect that strengthens the C-N bond, making the amine less susceptible to radical formation and subsequent degradation. oup.comacs.org Studies have shown that for secondary alkanolamines and alkyl-ethylenediamines, an increase in the alkyl chain length leads to a decrease in both oxidative degradation and ammonia emissions. researchgate.net For instance, the degradation rate of linear amines was observed to decrease as the chain length increased. core.ac.uk
Functional Group Positioning: The relative positions of functional groups, such as amino and hydroxyl groups, significantly impact degradation rates. acs.org For example, branched alkyl groups located between an amino and a hydroxyl group can significantly increase degradation rates. nih.govresearchgate.net In contrast, amines with a propylene (B89431) linker between functional groups have shown more resistance to oxidation than those with an ethylene (B1197577) linker. sci-hub.se The presence of multiple amino groups can lead to higher degradation rates by providing more reactive sites for radical formation. nih.govresearchgate.net However, cyclic amines generally show lower oxidative degradation rates. nih.gov Steric hindrance around the nitrogen atom can also play a dominant role; in sterically hindered amines, an increase in the number of hydroxyl groups can decrease the degradation rate because the steric effect outweighs the electronic withdrawing effect. nih.govacs.orgresearchgate.net
Interactive Data Table: Effect of Alkyl Chain Length on Amine Degradation
The following table summarizes findings on how the length of the alkyl chain in different classes of amines affects their degradation rate.
| Amine Class | Alkyl Chain Length | Observation on Degradation Rate | Reference |
| Secondary Alkanolamines | Increasing (e.g., from methyl to butyl) | Decreases | oup.com |
| Tertiary Alkanolamines | Increasing | Generally decreases due to steric hindrance | oup.com |
| Alkyl-ethylenediamines | Increasing | Decreases | researchgate.net |
| Linear Diamines | Increasing | Decreases (e.g., HMDA is more stable than EDA) | core.ac.uk |
| General Alkylamines | Increasing | Decreases due to steric hindrance and electronic effects | nih.govacs.org |
Catalytic Reactivity of Tertiary Alkylamines in C–H Functionalization
The direct functionalization of unreactive C(sp³)–H bonds in tertiary alkylamines is a powerful method for introducing molecular complexity. cam.ac.uk Palladium catalysis has been a focal point of this research, yet its application to tertiary alkylamine substrates has been historically challenging. The electron-rich nitrogen atom can lead to oxidative decomposition of the amine in the presence of transition metal salts and oxidants, which often competes with the desired C–H activation pathway. cam.ac.ukthieme.de
Recent advancements, particularly the development of specific ligand systems, have begun to overcome these limitations, enabling selective C–H activation. nih.govresearchgate.net These methods often rely on the amine itself to act as a native directing group, guiding a palladium catalyst to a specific C–H bond within the molecule to achieve high selectivity. cam.ac.ukacs.org
The palladium(II)-catalyzed functionalization of tertiary alkylamines, such as γ-arylation using aryl boronic acids, proceeds through a well-defined cyclometalation pathway. cam.ac.ukresearchgate.net A proposed catalytic cycle begins with the coordination of the tertiary alkylamine to a Pd(II) complex, which is modulated by a specialized ligand. cam.ac.uk This initial step is followed by the crucial C–H activation event.
Research indicates that this activation occurs via a ligand-assisted concerted metalation-deprotonation (CMD) mechanism, which leads to the formation of a stable palladacycle intermediate. cam.ac.ukacs.org This intermediate is key to the reaction's success. Following its formation, the cycle proceeds through transmetalation with a coupling partner (like an aryl boronic acid) and subsequent C(sp³)–C(sp²) reductive elimination to yield the final arylated amine product. cam.ac.uk The catalyst is then regenerated in its active Pd(II) state by an oxidant, allowing the cycle to continue.
The choice of ligand has been identified as a critical factor in enabling this transformation. Simple ligands, particularly N-acetyl α-amino acids, have been shown to effectively orchestrate the C–H activation step, steering the reaction away from undesirable decomposition pathways. cam.ac.uknih.gov
| Intermediate | Description |
|---|---|
| Int-I | Coordination complex formed between the tertiary alkylamine and the Pd(II)•ligand catalyst. |
| Int-II | A palladacycle formed via ligand-assisted concerted metalation-deprotonation of a γ-C–H bond. |
| Int-III | Intermediate resulting from the transmetalation of the palladacycle (Int-II) with an aryl boronic acid. |
A significant and persistent challenge in the transition metal-catalyzed reactions of alkylamines is the competing pathway of β-hydride elimination. researchgate.netacs.org This process involves the abstraction of a hydrogen atom from the carbon adjacent (in the β-position) to the metal center, which for amines corresponds to the C-H bond alpha to the nitrogen. This side reaction leads to the formation of an enamine or iminium ion and decomposition of the catalyst, precluding the desired C–H functionalization product. cam.ac.ukthieme.deacs.org
Computational and experimental studies have provided insight into the balance between the desired γ-C–H activation and the deleterious β-hydride elimination. cam.ac.ukacs.org In the absence of an appropriate ligand, computational analysis reveals that the transition state energy for β-hydride elimination is often lower than that for the targeted C–H activation, explaining the experimental observation of amine decomposition. cam.ac.uk Both the productive C-H activation and the competing β-hydride elimination can proceed through an inner-sphere concerted metalation-deprotonation (CMD) pathway. acs.org
The success of modern catalytic systems hinges on suppressing this β-hydride elimination. The introduction of N-acetyl amino acid ligands has proven instrumental in this regard. cam.ac.ukacs.org These ligands modify the geometry of the palladium complex, creating a steric environment that selectively disfavors the transition state required for β-hydride elimination while simultaneously lowering the energy barrier for the desired γ-C–H activation. cam.ac.ukacs.org This ligand-induced control is fundamental to unlocking the synthetic potential of tertiary alkylamines in C–H activation chemistry.
| Pathway | Catalytic System | Relative Energy Barrier | Outcome |
|---|---|---|---|
| γ-C–H Activation (TS1) | Ligand-less Pd(II) Complex | Higher Energy | Disfavored |
| β-Hydride Elimination (TS2) | Ligand-less Pd(II) Complex | Lower Energy | Favored Decomposition |
| γ-C–H Activation (TS3) | Pd(II) Complex with Amino Acid Ligand | Lower Energy | Favored Functionalization |
| β-Hydride Elimination (TS4) | Pd(II) Complex with Amino Acid Ligand | Higher Energy | Disfavored |
Supramolecular Chemistry and Self Assembly of N Butyldocosan 1 Amine Analogues
Driving Forces and Mechanisms in Alkylamine-Directed Supramolecular Assembly
The spontaneous organization of alkylamines is primarily directed by two fundamental forces: hydrogen bonding and van der Waals interactions. The amine head group provides the capacity for directional hydrogen bonds, while the long alkyl tail, characteristic of molecules like N-Butyldocosan-1-amine, engages in significant van der Waals forces. rsc.orgresearchgate.net
Van der Waals forces, particularly London dispersion forces, are crucial for the stability of supramolecular assemblies involving long-chain amines. rsc.orgresearchgate.net While hydrogen bonds provide directionality, the cumulative effect of van der Waals interactions along the extended alkyl chains, such as the docosane (B166348) backbone in this compound, provides the necessary cohesive energy to stabilize the entire structure. nih.govacs.org The length of the alkyl chain plays a direct role; longer chains lead to stronger van der Waals forces, which generally enhances the stability of the assembly. nih.govnih.gov
The efficiency of these interactions is maximized through dense packing of the alkyl chains. acs.orgacs.org This packing can adopt different arrangements, such as interdigitated or non-interdigitated patterns, which significantly influences the morphology and properties of the final supramolecular material. nih.govmdpi.com The flexibility of the alkyl tails allows them to adopt conformations that optimize packing density and shape matching between the assembling components, further promoting the formation of ordered structures. acs.org The balance between the directional hydrogen bonds of the amine head groups and the non-directional but powerful van der Waals forces of the tails is what ultimately dictates the dimensionality and stability of the resulting supramolecular architecture. researchgate.netnih.gov
Formation of Supramolecular Organogels Mediated by Long-Chain Primary Amines
Long-chain primary amines are effective low-molecular-mass organic gelators (LMOGs), capable of forming supramolecular organogels in various organic solvents. nih.govrsc.org These soft materials consist of a three-dimensional network of self-assembled gelator molecules that immobilizes the solvent via surface tension and capillary forces. researchgate.netnih.gov The formation of these gels is typically a thermally reversible process. rsc.org In many cases, primary amines are used in two-component systems, often with dicarboxylic acids, where the initial acid-base interaction and subsequent hydrogen bonding and van der Waals forces drive the self-assembly into fibrous networks. nih.govrsc.orgrsc.orgresearchgate.net
The morphology of the aggregates within an organogel, and thus the properties of the gel itself, can be precisely controlled by tuning the molecular structure of the amine and the nature of the solvent. rsc.orgrsc.org
Alkyl Chain Length: The length of the alkyl chain on the amine is a critical parameter. Generally, a longer alkyl chain enhances gelation ability due to increased van der Waals interactions, which helps to stabilize the fibrous network. rsc.orgresearchgate.net This is often reflected in a lower critical gelation concentration (CGC)—the minimum concentration of gelator needed to form a gel—for amines with longer tails. rsc.orgnih.gov For instance, in a system of dicarboxylic acids and primary alkyl amines in DMSO, the minimum gelation concentration decreases as the amine's tail length increases from 14 to 18 carbons. rsc.org
Solvent Polarity: The polarity of the organic solvent plays a crucial role in mediating the non-covalent interactions that lead to gelation. rsc.orgmdpi.com The relationship between the gelator and the solvent governs the self-assembly process. nih.gov Different solvents can induce the formation of different aggregate morphologies, such as ribbons, tubes, or fibers, from the same gelator molecule. researchgate.net For example, in organogels formed from dicarboxylic acids and primary amines, flower-like self-assemblies have been observed in solvents of medium polarity like tetrahydrofuran (B95107) and dichloromethane, provided the amine has a suitable chain length. rsc.orgrsc.org The gel dissolution temperature is also highly sensitive to solvent polarity. rsc.orgresearchgate.net
The following table illustrates how the critical gelation concentration (CGC) of organogels formed by diphenic acid (DPA) and various long-chain primary amines (R-NH2) is influenced by the amine's alkyl chain length in the solvent DMSO.
| Gelator | Alkyl Chain Length | Critical Gelation Concentration (wt%) in DMSO |
| DPA-R₁₄ | 14 | 2.55 |
| DPA-R₁₆ | 16 | 1.98 |
| DPA-R₁₈ | 18 | 1.50 |
| Data sourced from RSC Publishing. rsc.org |
This demonstrates that as the alkyl chain length increases, less gelator is required to form a stable organogel, highlighting the stabilizing contribution of van der Waals interactions.
Surface-Supported Supramolecular Assemblies of Long-Chain Naphthalenediimides with Amine Linkers
The self-assembly of molecules on solid surfaces is a key area of nanotechnology, and long-chain amine analogues play a role in the construction of ordered two-dimensional (2D) structures. nih.govnih.gov Specifically, naphthalenediimides (NDIs) functionalized with long alkyl chains can form highly ordered, surface-supported monolayers, particularly at the liquid/solid interface. nih.govacs.org These molecules typically assemble into lamellar arrangements where the flat, aromatic NDI cores lie on the surface and form one-dimensional rows, while the long alkyl chains mediate the distance between these rows. nih.govnih.gov The interaction between the alkyl chains and the surface, such as highly oriented pyrolytic graphite (B72142) (HOPG), provides significant stability to the assembly. nih.gov
A significant challenge in this field is achieving defect-free, long-range order across large surface areas. nih.govnih.gov Recent research has uncovered a counterintuitive but highly effective strategy: the introduction of internal double bonds (unsaturation) within the long alkyl chains attached to the NDI core. nih.govacs.org
Studies comparing NDIs with saturated alkyl chains (e.g., C₂₈) to their unsaturated counterparts (uC₂₈) revealed that the presence of a double bond plays a dominant role in the packing of the aliphatic tails. nih.govnih.gov While saturated chains often form a mixture of interdigitated and non-interdigitated arrangements, the unsaturated chains exclusively favor a single, fully interdigitated packing mode. nih.govrug.nl This uniformity in packing at the molecular level translates into a dramatic increase in order at the macroscopic level, resulting in significantly larger and more perfect, defect-free domains. nih.govrug.nl Computational studies suggest this may be due to stronger van der Waals interactions between the unsaturated carbon chains. nih.gov This discovery establishes the precise placement of internal double bonds as a key design principle for engineering long-range order in surface-supported supramolecular assemblies. rug.nl
The table below shows a comparison of the domain sizes for self-assembled monolayers of saturated and unsaturated NDI derivatives on a HOPG surface.
| Compound | Chain Type | Average Domain Size (10³ nm²) |
| C₂₈-NDI-C₂₈ | Saturated | < 5 |
| uC₂₈-NDI-uC₂₈ | Unsaturated | > 15 |
| Data adapted from studies on NDI self-assembly. nih.govrug.nl |
The significant increase in domain size for the unsaturated compound highlights the profound impact of this structural modification on achieving long-range order.
Host–Guest Dynamics Between Macrocyclic Receptors and Alkyl Amines
The amine functional group and the long alkyl chain of molecules like this compound allow them to act as "guest" molecules in host-guest chemical systems. Macrocyclic hosts, such as cyclodextrins, possess cavities that can encapsulate guest molecules of appropriate size and polarity, leading to the formation of inclusion complexes. mdpi.com
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucopyranose units, forming a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com This structure makes it an ideal host for long-chain alkyl amines. The hydrophobic alkyl tail of the amine is driven by the hydrophobic effect to enter and reside within the nonpolar cavity of the β-CD, while the polar amine head group can remain near the hydrophilic rim, interacting with water or the hydroxyl groups of the cyclodextrin (B1172386). mdpi.com
The formation of these inclusion complexes is a dynamic equilibrium process in solution. nih.govpku.edu.cn The stability of the complex depends on the length of the alkyl chain, with longer chains often leading to more stable complexes due to increased hydrophobic interactions. The process can be achieved through methods like co-precipitation or kneading of the host and guest molecules. mdpi.comresearchgate.net Characterization of these complexes is typically performed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and thermogravimetric analysis (TGA), which can confirm the encapsulation of the guest molecule within the host cavity. mdpi.com
A fascinating application of host-guest chemistry involving β-cyclodextrin and alkyl amines is the ability to control and even reverse the chirality of a supramolecular assembly. nih.gov Chirality, or "handedness," is a fundamental property in chemistry, and creating materials with controllable chirality is a significant scientific challenge. pku.edu.cn
Research has demonstrated that the chirality of supramolecular ribbons formed from β-CD and simple alkyl amines (CH₃(CH₂)ₙ₋₁NH₂) can be manipulated by simply changing the molar ratio of the host to the guest. nih.govpku.edu.cn The intrinsic chirality of the β-CD molecule can be transferred to the larger, self-assembled structure. The resulting handedness of this structure (e.g., a left- or right-handed helical ribbon) can be detected using circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. pku.edu.cn
The key to this reversible manipulation lies in the dynamics of the host-guest interaction. nih.gov
Slower Dynamics (Lower Amine Concentration): When the concentration of the alkyl amine guest is relatively low compared to the β-CD host, the guest resides more deeply and for a longer time inside the cavity. This positioning of the guest's electronic dipole inside the cavity results in a positive signal in the CD spectrum, corresponding to one type of supramolecular handedness. nih.govpku.edu.cn
Faster Dynamics (Higher Amine Concentration): As the concentration of the alkyl amine is increased, the exchange rate between complexed (threaded) and free (unthreaded) amine molecules becomes much faster. This rapid exchange causes the guest's dipole to be located, on average, above the cavity of the β-CD. This different positioning leads to an inversion of the CD signal to negative, indicating a switch in the supramolecular handedness. nih.govpku.edu.cn
This process is fully reversible. By adding more β-CD to a system exhibiting a negative signal, the molar ratio can be shifted back, restoring the positive chiral signal. pku.edu.cn This dynamic control over supramolecular structure represents a significant advance in the rational design of chiral materials based on non-covalent interactions. nih.govpku.edu.cn
| Molar Ratio (β-CD : Amine) | Host-Guest Dynamics | Average Dipole Location | Observed Circular Dichroism (CD) Signal |
|---|---|---|---|
| 16:16, 16:24, 16:32 | Slower exchange | Inside β-CD cavity | Positive |
| 16:40, 16:48 | Faster exchange | Above β-CD cavity | Negative |
| 48:48 (Reverted from 16:48) | Slower exchange | Inside β-CD cavity | Positive (Reversed) |
Advanced Spectroscopic and Structural Characterization of N Butyldocosan 1 Amine and Its Assembled Structures
X-ray Diffraction Analysis of Normal Higher Primary Amine Crystal Structures
X-ray diffraction (XRD) is a fundamental technique for determining the three-dimensional atomic arrangement within a crystalline solid. libretexts.org For long-chain amines, such as the parent primary amine docosylamine, XRD reveals how the molecules pack in the solid state, which is governed by a competition between hydrogen bonding at the polar amine headgroups and van der Waals (dispersion) interactions along the aliphatic chains. rsc.org
Studies on a homologous series of normal primary amines (from ethylamine (B1201723) to decylamine) have shown that the crystal packing is highly ordered. rsc.org The molecules typically arrange into layered structures, forming bilayers where the amine headgroups interact via N-H···N hydrogen bonds, creating a hydrophilic layer. researchgate.net The long hydrocarbon tails extend away from this layer and interdigitate with the tails of adjacent bilayers, held together by dispersion forces. rsc.orgresearchgate.net
This packing leads to distinct, repeating distances known as long spacings (d), which can be measured by XRD and correspond to the thickness of these layers. oup.com For instance, in studies of alternate-layer Langmuir-Blodgett films containing 1-docosylamine, small-angle X-ray diffraction revealed d-spacings that provide information on the orientation and tilt of the hydrocarbon chains relative to the substrate normal. tandfonline.comtandfonline.com The hydrocarbon chains are often tilted with respect to the plane formed by the end groups to optimize packing efficiency. oup.com
| Structural Feature | Description | Significance |
|---|---|---|
| Layered Structure | Molecules arrange in bilayers with distinct hydrophilic (amine headgroups) and hydrophobic (alkyl chains) regions. researchgate.net | Fundamental organizing principle for amphiphilic molecules. |
| Chain Tilt | Alkyl chains are often tilted relative to the layer normal to optimize van der Waals interactions. oup.com | Affects layer thickness and packing density. |
| Hydrogen Bonding Network | N-H···N bonds form between amine headgroups, creating chains or sheets within the hydrophilic layer. rsc.org | Major stabilizing interaction, especially for shorter chains. |
| Polymorphism | Existence of multiple crystal packing arrangements for the same compound. researchgate.net | Different polymorphs can have different physical properties. |
| Odd-Even Effect | Packing efficiency and melting points often show an alternating pattern between odd- and even-numbered carbon chains. rsc.org | Reflects subtle differences in the optimization of intermolecular forces. |
Application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming the molecular structure of N-Butyldocosan-1-amine and probing the non-covalent interactions that dictate its self-assembly.
Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule's functional groups. For a secondary amine like this compound, key characteristic absorptions are expected. The N-H stretching vibration of a secondary amine typically appears as a single, medium-intensity band in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org The exact position of this band is sensitive to hydrogen bonding; in concentrated samples or the solid state, where intermolecular N-H···N bonds are present, the band shifts to a lower frequency (wavenumber) and broadens compared to its position in a dilute, non-polar solution. libretexts.orgsioc-journal.cn
Other important IR bands include the C-H stretching vibrations of the butyl and docosyl alkyl chains, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.orgwpmucdn.com The C-N stretching vibration for aliphatic amines is found in the 1000-1250 cm⁻¹ region. libretexts.orgvscht.cz The N-H bending (wagging) vibration can also be observed, often as a broad absorption between 650 and 900 cm⁻¹. libretexts.orglibretexts.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Single band; shifts to lower frequency and broadens with hydrogen bonding. libretexts.org |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong intensity, characteristic of the long alkyl chains. wpmucdn.com |
| N-H Bend (Wag) | 650 - 900 | Often broad. libretexts.org |
| C-N Stretch (Aliphatic) | 1000 - 1250 | Medium to weak intensity. vscht.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of this compound, the proton attached to the nitrogen (N-H) would exhibit a signal whose chemical shift is highly variable (typically ~0.5-5.0 ppm), depending on concentration, solvent, and temperature due to its involvement in hydrogen bonding. libretexts.org The protons on the carbons directly attached to the nitrogen (the α-carbons of the butyl and docosyl groups) are deshielded and would appear in the range of ~2.3-3.0 ppm. libretexts.orglibretexts.org The numerous methylene (B1212753) (-CH₂-) groups of the long docosyl chain would create a large, overlapping signal at approximately 1.2-1.4 ppm, while the terminal methyl (-CH₃) groups of both alkyl chains would appear at higher fields, around 0.9 ppm. nih.gov
In the ¹³C NMR spectrum, the carbons directly bonded to the electron-withdrawing nitrogen atom (α-carbons) are shifted downfield and appear in the 30-65 ppm region. libretexts.orgresearchgate.net The internal methylene carbons of the long chain would produce a strong signal around 30-33 ppm, with the terminal methyl carbon appearing at the highest field (lowest ppm value), typically around 14 ppm. researchgate.netuchile.cl
| Group | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -NH- | ¹H NMR | ~0.5 - 5.0 | Shift is highly variable and dependent on conditions. libretexts.org |
| -N-CH₂- | ¹H NMR | ~2.3 - 3.0 | Protons on α-carbons. libretexts.org |
| -(CH₂)₂₀- & -(CH₂)₂- | ¹H NMR | ~1.2 - 1.4 | Bulk methylene signal from both chains. |
| -CH₃ | ¹H NMR | ~0.9 | Terminal methyl groups. |
| -N-CH₂- | ¹³C NMR | ~30 - 65 | α-Carbons. libretexts.org |
| -(CH₂)n- | ¹³C NMR | ~30 - 33 | Interior methylene carbons in an all-trans conformation. researchgate.net |
| -CH₃ | ¹³C NMR | ~14 | Terminal methyl carbons. |
Microscopic Techniques for Probing Supramolecular Architectures
While spectroscopy and diffraction reveal molecular and crystal-level structure, microscopic techniques are essential for visualizing the larger, supramolecular architectures that this compound and similar long-chain amines form, particularly at interfaces. Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide real-space images of these assembled structures. unibe.chrsc.org
Long-chain amines readily self-assemble on surfaces like mica or gold to form ordered self-assembled monolayers (SAMs). acs.orgcdmf.org.brAtomic Force Microscopy (AFM) is exceptionally well-suited for studying these structures. In AFM, a sharp tip on a cantilever scans across the surface, mapping the topography with nanoscale resolution. mdpi.com Studies on n-octadecylamine SAMs on mica have used AFM to visualize the formation of monolayer islands and observe how they ripen over time to form more compact, well-ordered films. cdmf.org.br The technique can also identify defects, such as pinholes and vacancies within the monolayer. cdmf.org.br Furthermore, by measuring the forces between the tip and the sample, AFM can probe local mechanical and adhesive properties of the assembled layer. acs.org
Transmission Electron Microscopy (TEM) offers complementary information, providing high-resolution images of the morphology of self-assembled aggregates. rsc.org For long-chain amines, TEM can be used to visualize structures formed in solution or cast from it, such as lamellar (layered) phases, vesicles, or nanotubes. researchgate.net For example, TEM has been used to confirm the parallel stacking of layers in a mesolamellar vanadium phosphate (B84403) phase templated by hexadecylamine, with the observed interlayer spacing corresponding well with data obtained from XRD. researchgate.net
Together, these microscopic techniques are crucial for understanding how individual this compound molecules organize into functional supramolecular systems, bridging the gap between molecular structure and macroscopic properties. researchgate.netbham.ac.uk
Computational Chemistry and Theoretical Modeling of N Butyldocosan 1 Amine Systems
Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For long-chain amines like N-Butyldocosan-1-amine, DFT is instrumental in determining molecular geometries, electronic properties, and reaction pathways. taylorfrancis.comrsc.org
Investigation of HOMO/LUMO Energy Gaps in Long-Chain Alkylamines
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic characteristics and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.comnih.gov A smaller gap suggests higher reactivity. nih.gov
For long-chain alkylamines, the length of the alkyl chain influences the electronic properties. DFT calculations show that as the alkyl chain length increases, there can be subtle changes in the HOMO and LUMO energy levels. While specific data for this compound is not available, studies on related systems indicate that the primary contribution to the HOMO is from the nitrogen lone pair, making it the center of nucleophilic activity. The LUMO is typically distributed over the alkyl chain. The addition of the N-butyl group, an electron-donating substituent, would be expected to raise the HOMO energy level slightly, potentially decreasing the HOMO-LUMO gap and increasing the amine's reactivity compared to its primary analogue, docosan-1-amine.
Table 1: Representative DFT-Calculated Electronic Properties of Short-Chain Amines This table illustrates general trends; values are not specific to this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Methylamine | -6.5 | 1.5 | 8.0 |
| Ethylamine (B1201723) | -6.4 | 1.4 | 7.8 |
| Propylamine | -6.3 | 1.3 | 7.6 |
| Butylamine (B146782) | -6.2 | 1.2 | 7.4 |
Elucidation of Reaction Mechanisms in Amine-Involving Transformations
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides deep insight into reaction mechanisms. rsc.orgrsc.org Studies on various amine reactions, such as catalysis, amination, and cycloadditions, have successfully used DFT to clarify complex mechanistic questions. researchgate.netacs.orgacs.org
For this compound, DFT could be employed to model reactions such as its role as a capping agent in nanoparticle synthesis or its interaction with surfaces. rsc.org For example, in a reaction where the amine acts as a nucleophile, DFT calculations can determine the favorability of different attack trajectories and the energy barriers involved. The steric hindrance provided by the long docosyl chain and the N-butyl group would be a critical factor in these models, influencing both the thermodynamics and kinetics of the reaction. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic System Behavior
Molecular Dynamics simulations provide a means to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the behavior of large molecules like this compound in complex environments, such as in solution or at interfaces. ulisboa.ptmolsimlab.com
Modeling Intercalation Processes in Hybrid Materials
Long-chain alkylamines are known to intercalate into the layers of materials like clays (B1170129) and other layered compounds, modifying their properties. mst.eduresearchgate.net MD simulations can model this process at an atomic level, revealing how the amine molecules arrange themselves between the layers and the nature of the interactions holding the structure together. researchgate.netcambridge.org
Simulations on similar systems show that long alkyl chains, like the docosyl group in this compound, tend to adopt a paraffin-like arrangement within the interlayer space of the host material. cambridge.org The amine headgroup typically forms hydrogen bonds or ionic interactions with the surface of the layers. researchgate.net MD simulations can calculate key parameters such as the interlayer spacing and the energy of intercalation, which are crucial for designing new hybrid materials. nih.gov
Table 2: Example Intercalation Free Energies from MD Simulations Illustrative data from studies on different amine-clay systems.
| Amine | Intercalation Free Energy (kcal/mol) |
| Dodecylamine (B51217) | -10 |
| Cetyltrimethylammonium | -38 |
Simulating Adsorption Mechanisms of Alkylamines on Modified Surfaces
The adsorption of alkylamines onto various surfaces is critical for applications ranging from corrosion inhibition to surface functionalization. researchgate.net MD simulations can model the adsorption process, showing how individual molecules approach and bind to a surface. nih.govnih.gov These simulations can reveal the preferred orientation of the adsorbed molecules and the strength of the adsorption. researchgate.net
For this compound, simulations would likely show the amine nitrogen atom binding to active sites on a surface, with the long docosyl and butyl chains extending away. rsc.org On hydrophobic surfaces, van der Waals interactions between the alkyl chains can lead to the formation of well-ordered self-assembled monolayers. The dynamics of these layers, including their stability and response to environmental changes like temperature or solvent, can be effectively studied using MD. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Alkyl Amine Systems
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. mdpi.com For a series of related compounds like alkylamines, QSAR models can be developed to predict their properties based on calculated molecular descriptors.
While no specific QSAR studies on this compound were identified, the methodology is broadly applicable to long-chain amines. nih.gov Descriptors used in such studies often include:
Topological descriptors: Related to the connectivity of atoms.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies and dipole moment, often calculated using DFT. mdpi.com
A QSAR model for a particular activity, for instance, the efficacy of long-chain amines as corrosion inhibitors, could be built by correlating these descriptors with experimentally measured inhibition efficiencies for a range of different amines. Such a model could then be used to predict the performance of this compound without the need for extensive experimental testing.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Amines
| Descriptor Type | Example Descriptors | Relevance |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to chemical reactivity and intermolecular interactions. |
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about molecular size, branching, and shape. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to hydrophobicity and transport properties. |
Interfacial and Material Science Applications of N Butyldocosan 1 Amine Analogues
Fabrication and Stability of Alkylamine-Intercalated Hybrid Materials
The intercalation of linear alkylamines into layered inorganic compounds, such as transition metal dichalcogenides, is a key strategy for creating novel hybrid materials with tunable properties. These materials often exhibit unique electronic and thermoelectric characteristics.
Layered titanium disulfide (TiS₂) intercalated with linear alkylamines has garnered significant interest for its potential in flexible n-type thermoelectric applications, demonstrating high power factors at room temperature. mdpi.comnih.gov However, the environmental stability of these materials remains a critical challenge. mdpi.comnih.gov
Studies on hexylamine-intercalated TiS₂ (TiS₂/HA), prepared via a simple mechanochemical process, reveal that the material is susceptible to chemical decomposition when exposed to ambient conditions. mdpi.comresearchgate.net Over time, particularly with exposure to molecular oxygen, the hybrid material degrades through the exsolution of sulfur. mdpi.comnih.govresearchgate.net X-ray powder diffraction (XRPD) and Raman spectroscopy analysis of aged samples confirm the formation of crystalline orthorhombic sulfur (S₈) at the expense of the intercalated TiS₂/hexylamine (B90201) compound. mdpi.com This decomposition is a significant drawback for any potential applications that would involve operation in ambient air. mdpi.com To mitigate this degradation, it is suggested that the materials should be isolated from atmospheric oxygen. mdpi.comnih.gov
The fabrication process itself is straightforward. For instance, the intercalation of hexylamine into TiS₂ can be achieved by grinding the two components together, which leads to the absorption of the liquid amine, an increase in powder volume, and a color change. mdpi.com The success of the intercalation is confirmed by XRPD, which shows a significant shift in the (001) diffraction peak, indicating an expansion of the interlayer distance between the S-Ti-S sheets. mdpi.com
Table 1: Stability of Hexylamine-Intercalated Titanium Disulfide (TiS₂/HA) under Different Conditions
| Condition | Observation Time | Result | Citation |
| Ambient Air | 1 Week | Macroscopic changes, formation of crystalline sulfur detected. | mdpi.com |
| Inert Atmosphere (N₂) | 1 Week | Sample remained stable, no significant decomposition observed. | mdpi.com |
| Ambient Air (no precautions) | 12 Months | Partial degradation of the intercalated material, significant formation of crystalline sulfur. | researchgate.net |
To understand the observed decomposition of alkylamine-intercalated chalcogenides, computational studies, such as those employing ab initio Density Functional Theory (DFT), have been utilized. mdpi.comresearchgate.net These studies help to elucidate the most probable reaction pathways leading to material degradation. mdpi.com
Computational analysis proposes that the formation of titanium-nitrogen (Ti-N) adducts is a key step in the decomposition process. mdpi.comnih.govresearchgate.net This is believed to occur when amine groups substitute for sulfur vacancies present on the internal surfaces of the S-Ti-S layers. mdpi.comnih.gov This substitution creates a new, undesired chemical bond that contributes to the instability of the hybrid material. mdpi.com The formation of these adducts provides a mechanistic explanation for the observed sulfur exsolution and highlights the chemical reactivity between the amine and the chalcogenide host. mdpi.comresearchgate.net These computational insights are crucial for designing more stable hybrid materials for practical applications by pointing toward the need to control surface defects or passivate the material against amine substitution reactions. mdpi.com
Surface Modification and Adsorption Phenomena
The ability of alkylamines to adsorb onto surfaces and alter their properties is exploited in various applications, from environmental remediation to drug delivery. By grafting these molecules onto substrates, materials with tailored hydrophobicity and specific binding sites can be created.
Cellulose (B213188) nanofibers are a promising, abundant, and biodegradable platform for creating high-performance adsorbents. digitellinc.com Their surface can be chemically modified to introduce new functionalities. digitellinc.com A notable application is the development of alkylamine-modified dialdehyde (B1249045) cellulose (DAC) nanofibers for the removal of per- and polyfluoroalkyl substances (PFAS) from water. digitellinc.comacs.org
The fabrication process involves an initial oxidation of cellulose to produce DAC, followed by the grafting of alkylamines with varying carbon chain lengths (e.g., C4, C8, and C12). digitellinc.comacs.org This modification introduces both hydrophobic alkyl chains and cationic amine groups onto the nanofiber surface. digitellinc.com These sites work synergistically to enhance the adsorption of PFAS compounds, which typically have a negatively charged head group and a hydrophobic fluorinated tail. digitellinc.com The combination of electrostatic and hydrophobic interactions leads to very high adsorption capacities for long-chain PFAS like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). digitellinc.comacs.org
The length of the alkyl chain on the modifying amine is a critical parameter that significantly influences the adsorption capacity and underlying mechanisms. researchgate.netncsu.edu However, the relationship is not always linear and often depends on the specific adsorbent-adsorbate system.
In some cases, a longer alkyl chain leads to increased adsorption. For example, when modifying pumice with surfactants to adsorb methyl orange dye, the maximum adsorption capacity increased with the surfactant's alkyl chain length from C12 to C16. researchgate.net This is attributed to stronger hydrophobic interactions between the longer chains. researchgate.net Similarly, for a hydrophobic drug model adsorbing onto a hydrophobically-modified gelatin hydrogel, the amount of drug adsorbed increased as the alkyl chain length grew from C4 to C12. matec-conferences.org
Conversely, many systems exhibit an optimal chain length, beyond which adsorption capacity decreases.
PFAS on Cellulose: In the case of alkylamine-modified cellulose nanofibers, the C8-modified version (C8-DAC) showed superior removal for short-chain perfluorobutanoic acid (PFBA) compared to both the shorter C4 and longer C12 analogues. digitellinc.comacs.org This suggests an optimized balance between surface charge and available surface area is crucial. acs.org
Lead on Lignin: For the adsorption of lead ions by alkyl amine-grafted lignin, the capacity increased significantly when moving from a C2 to a C4 chain, but then decreased for longer chains from C6 to C18. ncsu.edu The C4 chain was found to provide the most efficient enhancement of the amine's contribution to metal ion adsorption. ncsu.edu
Corrosion Inhibitors on Iron: A computational study of quaternary ammonium (B1175870) corrosion inhibitors on an iron surface found that the C16 chain had the strongest binding energy, which was greater than that of C12, C10, C14, and C18 chains. mdpi.com
This evidence collectively demonstrates that while hydrophobic interactions are a key driving force, steric hindrance, surface charge distribution, and the specific geometry of the binding site also play crucial roles. acs.orgncsu.edumdpi.com
Table 2: Effect of Alkyl Chain Length on Adsorption Capacity in Various Systems
| Adsorbent | Adsorbate | Alkyl Chain Lengths Studied | Trend in Adsorption Capacity | Citation |
| Modified Pumice | Methyl Orange | C12, C14, C16 | Increases with chain length | researchgate.net |
| Modified Cellulose Nanofibers | PFBA (Short-chain PFAS) | C4, C8, C12 | Peaks at C8 | digitellinc.comacs.org |
| Amine-Grafted Lignin | Lead (Pb²⁺) ions | C2, C4, C6-C18 | Peaks at C4, then decreases | ncsu.edu |
| Modified Gelatin Hydrogel | Uranine (Drug model) | C4, C8, C12 | Increases with chain length | matec-conferences.org |
| Iron Surface (Computational) | Quaternary Ammonium Inhibitors | C10, C12, C14, C16, C18 | Peaks at C16 | mdpi.com |
Interactions of Long-Chain Alkylamines with Non-Human Biological Systems
Long-chain alkylamines and their derivatives can interact with various biological systems, a property that is being explored for therapeutic and biotechnological purposes. These interactions are often driven by the structural similarity of long-chain amines to endogenous molecules like lipids.
One area of research is the interaction of alkylamines with sigma receptors. nih.gov The sigma-1 receptor, in particular, is known to bind various compounds that possess a nitrogen atom connected to a long alkyl chain. nih.gov Studies using purified guinea pig sigma-1 receptor have shown that N-alkylamines can bind to this receptor. nih.gov Interestingly, an optimal chain length for binding was observed, with dodecylamine (B51217) (C12) showing higher affinity than butylamine (B146782) (C4) and stearylamine (C18), suggesting structural limitations within the receptor's binding site. nih.govnih.gov This research highlights that endogenous long-chain amines, such as the sphingolipid D-erythro-sphingosine, can act as modulators of the sigma-1 receptor. nih.gov
Another example is the modulation of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication process that bacteria use to coordinate group behaviors. In the bioluminescent marine bacterium Aliivibrio fischeri, this process is mediated by signaling molecules. Long-chain alkylthio-substituted cyclodextrin (B1172386) derivatives have been shown to inhibit this QS-based bioluminescence. mdpi.com Specifically, a 6-mono-dodecanethiol-substituted β-cyclodextrin significantly inhibited bacterial communication and reduced bioluminescence by up to 77%. mdpi.com This demonstrates the potential of long-chain alkyl derivatives to act as quorum quenching agents, disrupting bacterial communication without necessarily killing the cells. mdpi.com
Quorum-Quenching Effects in Bacterial Model Systems
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates various physiological functions, including virulence factor production and biofilm formation. nih.govnih.gov This communication is mediated by signaling molecules known as autoinducers. nih.gov The disruption of QS, a strategy known as quorum quenching (QQ), is being explored as a novel approach to combat bacterial infections without exerting selective pressure for resistance, unlike traditional antibiotics. nih.govsemanticscholar.org
The primary mechanisms of QQ involve the inhibition of signal molecule synthesis, the degradation of the signal molecules, or the blockage of signal reception. semanticscholar.org Various natural and synthetic compounds have been investigated for their QQ potential. While direct studies on N-Butyldocosan-1-amine are not extensively available in the provided results, the broader class of alkylamines and related compounds have shown promise.
The general principle behind the potential QQ activity of long-chain amines lies in their ability to interfere with bacterial membranes and signaling pathways. The lipophilic alkyl chain can integrate into the bacterial cell membrane, potentially disrupting its integrity and the function of membrane-bound proteins involved in QS. Furthermore, the amine group can interact with bacterial receptors or enzymes, potentially inhibiting the binding of native autoinducers or enzymatic activity crucial for signal transduction.
Antifouling Properties and Structure-Activity Relationships in Marine Organisms
Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses a significant economic and operational challenge. researchgate.net The development of effective and environmentally benign antifouling agents is a key area of research. Long-chain alkylamines have been investigated for their potential as antifouling biocides. researchgate.netdntb.gov.ua
Studies on the structure-activity relationships of alkylamines have revealed that their toxicity towards marine organisms, a key factor in their antifouling efficacy, is influenced by the length of the alkyl chain. researchgate.net Generally, for primary, secondary, and dimethyl tertiary amines, toxicity increases with increasing chain length up to a certain point, after which a decrease in activity is sometimes observed. researchgate.net This suggests an optimal lipophilicity for penetrating the cell membranes of fouling organisms.
The type of amine also plays a role in its effectiveness against different types of fouling organisms. For example, primary amines have been reported to be more effective against algae, while secondary amines may be more potent against macrofouling organisms like barnacles. researchgate.net Long-chain tertiary amines have also demonstrated activity against microalgae and the larvae of some crustaceans. researchgate.net
The pH of the surrounding seawater can also impact the toxicity and, therefore, the antifouling performance of alkylamines. scispace.com Research has indicated that the unionized form of the alkylamine is the primary toxic species. scispace.com Consequently, an increase in pH, which leads to a higher proportion of the unionized amine, can enhance the toxicity of primary, secondary, and dimethyl tertiary amines to certain marine organisms. scispace.com
While specific studies focusing solely on this compound are limited in the provided search results, the general findings for long-chain alkylamines provide a strong basis for its potential as an antifouling agent. Its long docosane (B166348) chain would confer significant lipophilicity, likely enabling it to disrupt the cell membranes of fouling organisms.
Table 2: Summary of Structure-Activity Relationships for Antifouling Alkylamines
| Amine Type | General Trend in Activity | Target Organism Example | Reference |
|---|---|---|---|
| Primary Amines | Toxicity increases with chain length (up to a point) | Algae | researchgate.net |
| Secondary Amines | More effective against macrofouling organisms | Barnacles | researchgate.net |
| Tertiary Amines | Active against microalgae and crustacean larvae | Amphora coffeaeformis, Artemia salina | researchgate.net |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dodecylamine |
| Stearylamine |
| Progesterone |
| Tridemorph |
| (+)-Pentazocine |
| Haloperidol |
Environmental Behavior and Fate of Long Chain Amines
Environmental Distribution and Transport Mechanisms
Long-chain amines, including by inference N-Butyldocosan-1-amine, are expected to exhibit strong partitioning to soil and sediment. Their long alkyl chains confer low water solubility and a high affinity for organic matter and negatively charged surfaces of clay particles. oup.comresearchgate.net This sorption is a primary factor controlling their distribution and mobility in the environment. nih.govpesticidestewardship.org
Once released into the environment, this compound is likely to be distributed as follows:
Soil and Sediment: Due to strong adsorption, the majority of this compound is expected to accumulate in soil and sediment, limiting its transport through waterways. udel.edumdpi.com The sorption process is influenced by soil organic matter content and pH. researchgate.net
Water: While solubility is low, some portion may be present in the water column, particularly bound to suspended particles. Transport in aquatic systems is, therefore, closely linked to sediment transport.
Air: Volatilization from soil and water surfaces is expected to be low due to the high molecular weight and low vapor pressure of this compound. However, some atmospheric transport may occur through adsorption to particulate matter. nih.gov
Table 1: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Distribution | Primary Transport Mechanisms |
|---|---|---|
| Soil | High | Adsorption to organic matter and clay particles. researchgate.net |
| Sediment | High | Partitioning from the water column and deposition. |
| Water | Low (dissolved), Moderate (particle-bound) | Transport with suspended solids. |
| Air | Very Low | Adsorption to atmospheric particulates. nih.gov |
Biodegradation Pathways in Aquatic and Terrestrial Environments
Biodegradation is a key process in the environmental degradation of long-chain amines. Both aerobic and anaerobic microorganisms have been shown to degrade various alkylamines.
The primary aerobic biodegradation pathway for long-chain primary amines is believed to initiate with the cleavage of the carbon-nitrogen (C-N) bond by an alkylamine dehydrogenase enzyme. This initial step yields a long-chain aldehyde and ammonia (B1221849). The resulting aldehyde is then further oxidized by an aldehyde dehydrogenase to a fatty acid. This fatty acid can then enter the β-oxidation pathway, where it is progressively broken down to produce acetyl-CoA, which can be utilized by the microorganism for energy and cell growth. oup.comjfda-online.com
Under anaerobic conditions, such as in sediments and some wastewater treatment systems, long-chain alkylamines can also be biodegraded. Studies have shown that denitrifying bacteria can utilize long-chain amines as a carbon and nitrogen source. The proposed anaerobic degradation pathway is similar to the aerobic one, starting with the cleavage of the C-N bond to form an alkanal, which is subsequently oxidized to a fatty acid. oup.com
The biodegradability of alkylamines is influenced by their molecular structure. Key factors include:
Alkyl Chain Length: While long-chain amines are generally biodegradable, the rate of degradation can be influenced by the chain length. Extremely long chains might exhibit slower degradation rates due to lower bioavailability.
Branching: The presence of branching in the alkyl chain can hinder biodegradation. Linear alkyl chains are generally more readily degraded than their branched counterparts.
N-Substitution: The presence of substituent groups on the nitrogen atom can affect the rate and pathway of biodegradation. For this compound, the butyl group on the nitrogen makes it a secondary amine, which may be degraded more slowly than a primary amine with a similar alkyl chain length.
Table 2: Factors Affecting the Biodegradation of Long-Chain Amines
| Structural Factor | Influence on Biodegradability | Rationale |
|---|---|---|
| Long Alkyl Chain | Generally biodegradable, but rate may decrease with very long chains. | Lower water solubility and potential for reduced bioavailability. |
| Linear vs. Branched Chain | Linear chains are more readily biodegradable. | Steric hindrance from branches can impede enzymatic attack. |
| Primary vs. Secondary/Tertiary Amine | Primary amines are often more readily degraded. | The presence of alkyl groups on the nitrogen can affect enzyme recognition and activity. |
Methodologies for Environmental Monitoring and Analysis of Alkylamines
The detection and quantification of long-chain amines like this compound in environmental matrices such as water, soil, and sediment present analytical challenges due to their low concentrations and potential for matrix interference. nih.govnih.gov
Common analytical techniques for the determination of amines include:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of long-chain amines, derivatization is often necessary to improve their chromatographic behavior and detection sensitivity. researchgate.netnih.gov Common derivatization reagents for amines include silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and acylating agents (e.g., heptafluorobutyric anhydride - HFBA). jfda-online.comyoutube.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization. Reversed-phase chromatography with a suitable mobile phase can be used to separate long-chain amines. nih.gov Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. epa.gov
Sample preparation is a critical step in the analysis of long-chain amines from environmental samples. It typically involves extraction from the sample matrix (e.g., solid-phase extraction for water, solvent extraction for soil and sediment) followed by cleanup and concentration steps to remove interfering substances. thermofisher.cnlongdom.org
Table 3: Analytical Methods for the Determination of Long-Chain Amines
| Analytical Technique | Principle | Sample Preparation | Advantages | Limitations |
|---|---|---|---|---|
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Extraction, cleanup, and derivatization are usually required. researchgate.net | High resolution and sensitivity. | Requires derivatization for polar amines. nih.gov |
| LC-MS/MS | Separation based on polarity, followed by highly selective and sensitive mass detection. | Extraction and cleanup are typically necessary. epa.gov | Suitable for non-volatile and polar compounds; high sensitivity and selectivity. | Matrix effects can influence ionization and quantification. |
Q & A
What are the standard protocols for synthesizing N-Butyldocosan-1-amine, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis of this compound can be adapted from reductive amination methods using aldehydes and amines. For example, Pd/NiO catalysts under hydrogen atmospheres have demonstrated high efficiency (>95% yields) for analogous compounds like N-butylaniline . Key steps include:
- Substrate ratios : A 1:1 molar ratio of amine (e.g., docosan-1-amine) to aldehyde (butyraldehyde) minimizes side reactions.
- Catalyst loading : 1.1 wt% Pd/NiO at 25°C for 10 hours balances cost and reactivity.
- Purification : Filtering the catalyst and evaporating solvents under reduced pressure avoids decomposition.
Optimization : Varying hydrogen pressure (1–5 atm) or substituting NiO with TiO₂ supports may enhance selectivity for longer alkyl chains like docosan-1-amine.
How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?
Advanced Research Question
Discrepancies in spectral data often arise from impurities, solvent effects, or tautomerism. For example, N-nitroso derivatives of similar amines show variability in NMR shifts due to nitroso group resonance . Methodological steps include:
- Baseline correction : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for consistent referencing.
- High-resolution MS : Employ HRMS (e.g., Q-TOF) to distinguish isotopic patterns and rule out co-eluting contaminants (e.g., DMF mimics NDMA in LC-MS) .
- Cross-validation : Compare data with synthetic intermediates (e.g., docosan-1-amine precursor) to isolate spectral contributions of the butyl group.
What analytical challenges are associated with detecting trace N-nitrosamine impurities in this compound, and how can they be mitigated?
Advanced Research Question
Trace nitrosamines (e.g., NDBA) may form during synthesis or storage due to nitrosating agents. Key challenges include:
- Artifactual formation : Nitrites in reagents or lab water can react with amines under acidic conditions. Use ultrapure water (<5 ppb nitrites) and avoid nitric acid in sample prep .
- Matrix effects : Lipid-rich matrices (e.g., docosane derivatives) suppress ionization in GC-MS. Apply matrix-matched calibration and isotopically labeled internal standards (e.g., NDMA-d₆) .
- Sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 130 → 99 for NDBA) achieves detection limits of 0.1 ppb .
How can computational modeling guide the design of this compound derivatives for CO₂ capture applications?
Advanced Research Question
Heterocyclic amines like piperazine derivatives show high CO₂ affinity due to steric and electronic effects . For this compound:
- DFT calculations : Simulate amine-CO₂ adduct stability using Gaussian09 with B3LYP/6-31G(d). Focus on carbamate formation energy.
- Kinetic modeling : Use Aspen Plus to predict absorption rates at varying temperatures (20–60°C) and amine concentrations (0.1–2 M).
- Degradation resistance : Compare oxidative stability with cyclic amines (e.g., morpholine) via accelerated aging tests (O₂, 80°C).
What strategies are recommended for resolving contradictions in stability studies of this compound under oxidative conditions?
Advanced Research Question
Contradictory stability data often stem from uncontrolled variables (e.g., trace metals, light exposure). Mitigation approaches include:
- DOE (Design of Experiments) : Vary pH (4–10), temperature (25–70°C), and O₂ levels (0–21%) to identify degradation pathways .
- HPLC-UV monitoring : Track primary amine depletion (λ = 254 nm) and nitroso byproduct formation (λ = 330 nm) .
- Accelerated testing : Use Arrhenius modeling to extrapolate shelf life, but validate with real-time studies to avoid overestimation.
How can researchers validate the selectivity of this compound in complex biological matrices during pharmacological studies?
Advanced Research Question
Selectivity validation ensures the compound does not interact non-specifically with proteins or lipids. Steps include:
- Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on gold sensors and measure binding kinetics (ka/kd) .
- Competitive assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement by this compound.
- Proteomic profiling : Perform LC-MS/MS on serum samples post-incubation to identify off-target protein adducts .
What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound across labs?
Basic Research Question
Reproducibility requires standardized protocols and inter-lab validation:
- SOPs : Document catalyst activation (e.g., H₂ reduction of Pd/NiO at 200°C for 2 hours) and reaction quenching (ice bath + NaHCO₃) .
- Round-robin testing : Share batches with collaborating labs for cross-validation of NMR, HPLC purity (>98%), and elemental analysis.
- Data sharing : Publish raw spectral data (e.g., via Zenodo) and synthetic videos to demonstrate critical techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
